1,6-Diaminohexane-1,1,6,6-d4

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

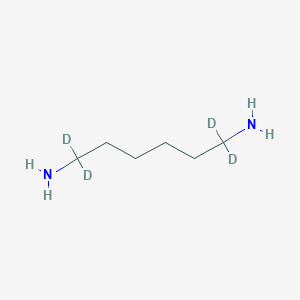

Structure

3D Structure

Properties

IUPAC Name |

1,1,6,6-tetradeuteriohexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQMVNRVTILPCV-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC([2H])([2H])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442316 | |

| Record name | 1,6-Diaminohexane-1,1,6,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115797-49-4 | |

| Record name | 1,6-Diaminohexane-1,1,6,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115797-49-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,6-Diaminohexane-1,1,6,6-d4 chemical properties and synthesis

An In-depth Technical Guide to 1,6-Diaminohexane-1,1,6,6-d4: Properties, Synthesis, and Applications

Introduction: The Strategic Value of Isotopic Labeling

In modern pharmaceutical research and drug development, the strategic substitution of hydrogen with its stable, heavy isotope, deuterium (²H or D), has emerged as a powerful tool. This process, known as deuteration, can significantly alter the metabolic fate of a drug molecule without changing its fundamental shape or biological target engagement. The underlying principle is the Kinetic Isotope Effect (KIE) , where the greater mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond results in a higher activation energy for bond cleavage. Consequently, metabolic pathways involving the enzymatic breaking of a C-H bond can be slowed, potentially leading to improved pharmacokinetic profiles, reduced toxic metabolites, and an enhanced therapeutic window.[1][2]

This compound is a deuterated analog of hexamethylenediamine, a key building block in various industrial and pharmaceutical compounds.[3][4] By selectively placing deuterium atoms at the C1 and C6 positions, adjacent to the primary amine groups, this molecule becomes an invaluable tool for researchers. It serves as a stable internal standard for mass spectrometry, a tracer for metabolic studies, and a synthetic precursor for creating novel deuterated active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications for professionals in the scientific community.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Reduction of Adiponitrile

Disclaimer: This protocol is a representative procedure and must be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Materials:

-

Adiponitrile (Hexane-1,6-dinitrile)

-

Lithium Aluminum Deuteride (LiAlD₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water (H₂O)

-

Sodium Hydroxide (NaOH) solution, 15% (w/v)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere of nitrogen.

-

Reagent Suspension: Carefully charge the flask with Lithium Aluminum Deuteride (e.g., 1.2 equivalents per nitrile group) and add anhydrous THF to create a stirrable slurry. Cool the flask to 0 °C using an ice bath.

-

Substrate Addition: Dissolve adiponitrile (1 equivalent) in anhydrous THF in the dropping funnel. Add the adiponitrile solution dropwise to the stirred LiAlD₄ slurry at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS if possible).

-

Workup/Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlD₄. Follow this with the dropwise addition of 15% NaOH solution, and then add more water. This sequence (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate and wash it thoroughly with fresh THF.

-

Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

PART 3: Analytical Characterization

Confirming the identity, purity, and isotopic incorporation of the final product is a critical step.

-

Mass Spectrometry (MS): This is the primary technique to confirm successful deuteration. The molecular ion peak in the mass spectrum should correspond to the calculated mass of the deuterated compound (120.23 Da). [5]A comparison with the non-deuterated analog (116.20 Da) will clearly show the M+4 mass shift, confirming the incorporation of four deuterium atoms. [6]GC-MS is particularly useful for assessing purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most telling feature will be the significant reduction or complete absence of the proton signal corresponding to the α-methylene groups (the CH₂ next to the NH₂). The integral of any residual signal in this region can be used to calculate the percentage of deuterium incorporation.

-

¹³C NMR: The signals for the C1 and C6 carbons will appear as triplets (due to C-D coupling, as deuterium has a spin I=1) and will be shifted slightly upfield compared to the non-deuterated compound.

-

²H NMR (Deuterium NMR): A single resonance in the deuterium spectrum would confirm the presence of deuterium in one chemical environment.

-

PART 4: Applications and Safety

Applications in Research and Drug Development

-

Metabolic Profiling: As deuteration can slow metabolism at the labeled site, this compound is ideal for "soft-spot" analysis. [1]If a drug candidate containing a 1,6-diaminohexane moiety is rapidly metabolized, synthesizing its d4 analog can help determine if oxidation at the C1/C6 positions is the primary metabolic route.

-

Internal Standards: Due to its M+4 mass shift, this compound is an excellent internal standard for quantitative bioanalysis (e.g., LC-MS/MS). [7]It co-elutes with the non-deuterated analyte but is detected in a separate mass channel, allowing for precise quantification in complex biological matrices.

-

Labeled Building Block: It can be used as a starting material in the synthesis of more complex deuterated molecules, ensuring the isotopic label is carried through the synthetic pathway. [8]

Safety and Handling

This compound shares the same hazard profile as its non-deuterated analog.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation). [6][5][9]* Precautions: The compound is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses or a face shield, and a lab coat. [6]All handling should be performed in a well-ventilated fume hood. It is classified as a combustible corrosive material. [6]

References

- This compound D 98atom 115797-49-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/489000]

- This compound - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10606727]

- This compound | CAS 115797-49-4 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-6-diaminohexane-1-1-6-6-d4-115797-49-4]

- 1,6-Hexane-1,1,6,6-d4-diamine | LGC Standards. [URL: https://www.lgcstandards.com/US/en/1-6-Hexane-1-1-6-6-d4-diamine/p/TRC-H294527]

- 1,6-Hexane-1,1,6,6-d4-diamine | LGC Standards (Carbohydrates). [URL: https://www.lgcstandards.com/US/en/1-6-Hexane-1-1-6-6-d4-diamine/p/C176162]

- This compound - SpectraBase. [URL: https://spectrabase.com/spectrum/CnpIsLgANF3]

- 1,6-DIAMINO(HEXANE-1,1,6,6-D4) - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82529061.htm]

- The Application of Deuteration Strategy in Drug Design - ResearchGate. [URL: https://www.researchgate.

- Applications of Deuterium in Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00308]

- Applications of Deuterium in Medicinal Chemistry | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/315668102_Applications_of_Deuterium_in_Medicinal_Chemistry]

- Applications of deuterium in medicinal chemistry - University of Eastern Piedmont. [URL: https://iris.uniupo.it/handle/11383/2733970]

- 1,6-Hexane-1,1,6,6-d4-diamine - CDN Isotopes. [URL: https://www.cdnisotopes.com/1-6-hexane-1-1-6-6-d4-diamine]

- Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group. [URL: https://macmillan.princeton.edu/wp-content/uploads/2019/02/DMG-Meeting-2014-02-27-AD.pdf]

- Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5513540/]

- A general, versatile and divergent synthesis of selectively deuterated amines - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8274351/]

- This compound (Cas 54007-24-8) - Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/1-6-Diaminohexane-1-1-6-6-d4-006240.aspx]

- This compound D 98atom 115797-49-4 - Sigma-Aldrich (duplicate). [URL: https://www.sigmaaldrich.com/product/aldrich/489000]

- Buy 1,6-Diaminohexane-2,2,5,5-d 4 98 atom D Isotope - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/795133]

- 1,6-Diaminohexane - Chem-Impex. [URL: https://www.chemimpex.com/products/06443]

- 1,6-Diaminohexane 124-09-4 | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://www.tcichemicals.com/IN/en/p/D0095]

- Hexamethylenediamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hexamethylenediamine]

- Metabolic pathways for 1,6-diaminohexane - ResearchGate. [URL: https://www.researchgate.net/figure/Metabolic-pathways-for-1-6-diaminohexane-The-black-arrow-represents-route-1-The_fig3_347963489]

- 1,6-Diaminohexane - HiMedia Laboratories. [URL: https://www.himedialabs.com/product/1-6-diaminohexane-cas-124-09-4]

- Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Hexamethylenediamine]

- 1,6-Diaminohexane, 98+% - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/1-6-diaminohexane-98-thermo-scientific/AC112010010]

- 1,6-Diaminohexane for synthesis 124-09-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/mm/804286]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,6-Diaminohexane, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound | C6H16N2 | CID 10606727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound D 98atom 115797-49-4 [sigmaaldrich.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. This compound D 98atom 115797-49-4 [sigmaaldrich.com]

The Gold Standard in Quantitative Analysis: A Technical Guide to the Research Applications of 1,6-Diaminohexane-1,1,6,6-d4

Introduction: Precision in the Face of Complexity

In the fields of analytical chemistry, toxicology, and drug development, the pursuit of accurate quantification of target analytes in complex biological matrices is paramount. 1,6-Diaminohexane, also known as hexamethylene diamine (HDA), is a compound of significant industrial importance, primarily as a monomer for the production of polymers like Nylon 6,6.[1][2][3] Its presence in biological systems, often as a metabolite of industrial isocyanates such as hexamethylene diisocyanate (HDI), serves as a critical biomarker for occupational and environmental exposure monitoring.[4] However, quantifying HDA in matrices like urine or plasma is fraught with challenges, including sample loss during preparation and unpredictable matrix effects that can suppress or enhance instrument signals.[5][6]

This technical guide provides an in-depth exploration of the primary research application of 1,6-Diaminohexane-1,1,6,6-d4, the stable isotope-labeled (SIL) analogue of HDA. We will delve into its role as the "gold standard" internal standard in isotope dilution mass spectrometry (IDMS), a technique that provides the highest level of accuracy and precision for quantitative analysis.[7][8] This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical methods.

The Core Principle: Why Deuterated Standards Excel

The fundamental challenge in quantitative mass spectrometry is variability. Ionization efficiency can fluctuate, sample recovery during extraction can be inconsistent, and co-eluting endogenous compounds can interfere with the analyte's signal—a phenomenon known as the matrix effect.[5][9] The use of an internal standard (IS) is the established strategy to correct for these variations. An ideal IS behaves identically to the analyte throughout the entire analytical process but is distinguishable by the detector.

This is where this compound demonstrates its superiority. By replacing four hydrogen atoms at the terminal carbons with deuterium, its chemical and physical properties remain nearly identical to the native HDA.[10]

-

Co-elution: It co-elutes chromatographically with the analyte, meaning it experiences the exact same matrix effects at the same time.[11]

-

Similar Extraction Recovery: It mirrors the analyte's behavior during sample preparation steps like liquid-liquid extraction or solid-phase extraction.

-

Identical Ionization: It has the same ionization efficiency in the mass spectrometer source.

The key difference is its mass. The four deuterium atoms increase its molecular weight by four Daltons, creating a distinct mass-to-charge ratio (m/z) that the mass spectrometer can easily differentiate from the analyte.[12] By adding a known concentration of the deuterated standard to every sample at the beginning of the workflow, the final analyte concentration is calculated based on the ratio of the analyte signal to the IS signal. This ratio remains stable even if absolute signal intensities fluctuate, effectively nullifying the sources of analytical error.

Primary Application: Biomonitoring of Isocyanate Exposure

The most prominent research use of this compound is in the biological monitoring of exposure to hexamethylene diisocyanate (HDI).[4] HDI is widely used in the production of polyurethane paints, coatings, and foams.[4] Upon exposure, HDI is metabolized and hydrolyzes in the body to form 1,6-diaminohexane (HDA), which is then excreted in the urine.[13] Measuring urinary HDA levels provides a reliable measure of an individual's exposure dose.

Given the low concentrations expected and the complexity of urine as a matrix, a highly sensitive and specific analytical method is required. Isotope dilution GC-MS is the methodology of choice, and this compound is the indispensable internal standard for this application.[12]

Logical Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantification of HDA in a biological sample using its deuterated internal standard.

Caption: Workflow for HDA quantification using a deuterated internal standard.

Experimental Protocol: GC-MS Quantification of HDA in Urine

This protocol is based on established methodologies for the determination of HDA in human urine, employing derivatization with 2',2',2-trifluoroethyl chloroformate (TFECF) and quantification by GC-MS with chemical ionization.[12]

Materials:

-

This compound (Internal Standard, IS)

-

1,6-Diaminohexane (Analyte standard for calibration)

-

2',2',2-trifluoroethyl chloroformate (TFECF)

-

Sodium hydroxide (NaOH)

-

Toluene, HPLC grade

-

Hydrochloric acid (HCl)

-

Human urine samples

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Step-by-Step Methodology:

-

Sample Preparation & Spiking:

-

To a 1 mL urine sample, add a precise volume of this compound solution to achieve a final concentration of 100 µg/L.

-

Add an equal volume of concentrated HCl for acid hydrolysis to release any conjugated HDA.

-

Heat the sample (e.g., 100°C for 4 hours) and then cool to room temperature.

-

-

Extraction and Derivatization (Two-Phase System):

-

Neutralize the hydrolyzed sample with NaOH.

-

Add 2 mL of toluene to the sample vial.

-

Add 50 µL of TFECF derivatizing reagent.

-

Vortex vigorously for 2 minutes. The derivatization of the primary amine groups on both HDA and the deuterated IS to carbamate esters occurs in this two-phase system.[12]

-

-

Phase Separation & Analysis:

-

Centrifuge the sample to separate the organic (toluene) and aqueous layers.

-

Carefully transfer the upper organic layer containing the derivatized analytes to an autosampler vial.

-

Inject 1-2 µL of the organic extract into the GC-MS system.

-

GC-MS Parameters:

-

GC Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

-

Injector: Splitless mode, 250°C.

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

MS Ionization: Chemical Ionization (CI), positive and negative modes. Ammonia is often used as the reagent gas.[12]

-

Detection Mode: Selective Ion Monitoring (SIM).

Data Presentation: Key Quantitative Parameters

The power of IDMS lies in monitoring specific ions for the analyte and the internal standard. The derivatization with two molecules of TFECF adds significant mass, shifting the compounds to a cleaner region of the mass spectrum.

| Compound | Derivative | Ionization Mode | Monitored Ion (m/z) | Rationale |

| 1,6-Diaminohexane (Analyte) | HDA-(TFECF)₂ | Positive CI (CI+) | 386 | [M+NH₄]⁺ or [M+H]⁺ adduct |

| 1,6-Diaminohexane-d4 (IS) | TDHDA-(TFECF)₂ | Positive CI (CI+) | 390 | [M+NH₄]⁺ or [M+H]⁺ adduct |

| 1,6-Diaminohexane (Analyte) | HDA-(TFECF)₂ | Negative CI (CI-) | 267 | [M-101]⁻ fragment |

| 1,6-Diaminohexane-d4 (IS) | TDHDA-(TFECF)₂ | Negative CI (CI-) | 271 | [M-101]⁻ fragment |

| Table based on data from a study on the determination of 1,6-hexamethylene diamine.[12] |

This method demonstrates excellent performance, with a minimal detectable concentration in urine reported to be as low as 0.5 µg/L and an overall recovery of 97 ± 5%.[12] The precision is also high, with a relative standard deviation of approximately 6.3% at a concentration of 5 µg/L.[12]

Alternative Research Avenues: A Look Beyond Quantification

While the predominant use of this compound is as an internal standard, stable isotope labeling is a powerful tool in other research areas. Although specific studies employing this particular deuterated molecule are not prominent in the literature, the principles could be applied to:

-

Metabolic Pathway Tracing: In research focused on the biosynthesis of diamines or the metabolic fate of HDA beyond simple hydrolysis, deuterium labeling could be used to trace the path of the hexane backbone through various enzymatic reactions.[14][15][16]

-

Polymerization Kinetics: The kinetic isotope effect (KIE) could theoretically be studied. By comparing the polymerization rates of deuterated and non-deuterated diamines, researchers could gain insights into the reaction mechanisms of polyamide formation, although this would be a highly specialized application.

Conclusion: Ensuring Data Integrity in Demanding Applications

This compound is a quintessential example of how stable isotope labeling provides an elegant and robust solution to complex analytical challenges. Its role as an internal standard in isotope dilution mass spectrometry is critical for the accurate and precise quantification of 1,6-diaminohexane, particularly for biomonitoring studies in occupational health and toxicology. By perfectly mimicking the behavior of the analyte while maintaining a distinct mass signature, it allows researchers to overcome the inherent variability of sample preparation and instrumental analysis. This ensures the highest degree of scientific integrity and trustworthiness in the resulting data, making it an indispensable tool for scientists and drug development professionals.

References

-

Dalene, M., Skarping, G., & Brorson, T. (1994). Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring. Journal of Chromatography B: Biomedical Applications, 656(2), 319-328. [Link]

- Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.

-

Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103.

- Tinnerberg, H., Skarping, G., & Dalene, M. (1997). Biological monitoring of isocyanates and related amines. IV. 1,6-Hexamethylene diamine (HDA) in hydrolysed urine after exposure to 1,6-hexamethylene diisocyanate (HDI). International archives of occupational and environmental health, 70(4), 231-238.

- Taylor, M. R., & Yeung, E. S. (2003). Matrix effects in liquid chromatography/electrospray ionization mass spectrometry. Analytical chemistry, 75(11), 2544-2551.

- Zhang, Y., Yang, X., & Li, Y. (2018). Synthesis and characterization of the novel nylon 12 6 based on 1,12‐diaminododane. Polymer Engineering & Science, 59(1), 192-197.

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

-

Wang, Y., Li, X., & Ma, H. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01375-20. [Link]

-

National Institute of Standards and Technology. (2023). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. NIST. [Link]

-

Casetta, B., & Perini, M. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 26(11), 3195. [Link]

- Jemal, M., & Xia, Y. Q. (2006). The need to demonstrate the absence of differential matrix effects in validated LC/MS/MS bioanalytical methods.

-

de Boer, L. L., & van der Lelij, A. J. (2021). Deuterium Metabolic Imaging – Back to the Future. Metabolites, 11(5), 297. [Link]

- Wang, D. Y., & Li, X. (2020). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. Organic letters, 22(15), 5891-5895.

-

University of California, Davis. (n.d.). Synthesis of a Polymer: Nylon-6,6. [Link]

- Hušek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 21-36.

-

Rubenstein, M. (2014). Isotope dilution method (IDM) and internal standard method (ISM)? ResearchGate. [Link]

-

Zhao, X., Li, J., & Wang, Y. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Analytical and bioanalytical chemistry, 391(8), 2881-2889. [Link]

- Chem 130 Lab Manual. (n.d.). ORGANIC POLYMERS: THE SYNTHESIS OF NYLON.

- Flack, S. L. (2012).

-

Pinnick, K. E., & Hodson, L. (2019). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. Methods in molecular biology (Clifton, N.J.), 1862, 83–96. [Link]

-

National Institute of Standards and Technology. (2023). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. [Link]

- Desert Research Institute. (2008).

-

University of Colorado Boulder. (n.d.). O670: Polymerization – Synthesis of Nylon. [Link]

-

Mishkovsky, M., et al. (2023). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. Metabolites, 13(1), 108. [Link]

-

Klupczynska, A., & Kokot, Z. J. (2017). Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard. Molecules (Basel, Switzerland), 22(11), 1836. [Link]

-

Harrison, C., & Ronen, S. M. (2022). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Metabolites, 12(1), 71. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Hexamethylene Diisocyanate. [Link]

Sources

- 1. O670: Polymerization – Synthesis of Nylon | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 2. standring.weebly.com [standring.weebly.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. eijppr.com [eijppr.com]

- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isotope.com [isotope.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. myadlm.org [myadlm.org]

- 12. Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological monitoring of isocyanates and related amines. I. Determination of 1,6-hexamethylene diamine (HDA) in hydrolysed human urine after oral administration of HDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,6-Diaminohexane-1,1,6,6-d4: A Versatile Stable Isotope Labeling Reagent for Mass Spectrometry

This guide provides an in-depth technical overview of 1,6-Diaminohexane-1,1,6,6-d4, a deuterated stable isotope labeling reagent, for researchers, scientists, and professionals in drug development. We will explore its core principles, applications, and detailed methodologies for its use in quantitative mass spectrometry.

Introduction: The Power of Stable Isotope Labeling

In the realm of quantitative proteomics and metabolomics, stable isotope labeling has emerged as a cornerstone for accurate and robust quantification.[1] By introducing a known mass difference between samples, researchers can precisely measure relative abundance, overcoming the inherent variability of mass spectrometry analyses.[2][3] Deuterium-labeled compounds, in particular, offer a cost-effective and efficient means of creating these mass signatures.[2] this compound (d4-DAH) is a bifunctional molecule featuring two primary amine groups and a stable incorporation of four deuterium atoms, offering a versatile tool for labeling and cross-linking biomolecules.

Core Principles of d4-DAH Chemistry

The utility of this compound lies in the reactivity of its primary amine groups. These amines can readily form stable amide bonds with carboxylic acid groups, making it an ideal reagent for labeling proteins, peptides, and other carboxyl-containing metabolites.[4] The presence of four deuterium atoms introduces a precise mass shift of +4 Da compared to its non-deuterated counterpart, 1,6-diaminohexane (d0-DAH). This mass difference is easily resolved by modern mass spectrometers, forming the basis for quantitative analysis.

Diagram: Carboxylic Acid Labeling with d4-DAH

Caption: Covalent labeling of a carboxylic acid with d4-DAH.

Applications and Methodologies

Quantitative Analysis of Carboxylic Acid-Containing Molecules

A primary application of d4-DAH is the relative quantification of molecules bearing carboxylic acid groups. This is particularly relevant in metabolomics for the analysis of fatty acids and other organic acids, as well as in proteomics for labeling the C-termini of proteins or the side chains of aspartic and glutamic acid residues.[5][6]

Experimental Protocol: Isotope Labeling of Carboxyl Groups

This protocol is adapted from established methods for amine-based derivatization of carboxylic acids.[5][6]

-

Sample Preparation: Prepare two samples for comparison (e.g., control and treated). Lyophilize the samples to dryness.

-

Derivatization Reagent Preparation:

-

Prepare a 50 mM solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a 50 mM solution of N-hydroxysuccinimide (NHS) in anhydrous acetonitrile.

-

Prepare a 100 mM solution of d4-DAH in anhydrous acetonitrile for the "heavy" labeled sample and a 100 mM solution of d0-DAH for the "light" labeled sample.

-

-

Activation and Labeling:

-

To each dried sample, add 100 µL of the EDC/NHS solution and vortex briefly. Incubate at room temperature for 15 minutes to activate the carboxyl groups.

-

To the "heavy" sample, add 50 µL of the d4-DAH solution. To the "light" sample, add 50 µL of the d0-DAH solution.

-

Incubate the reactions at 37°C for 2 hours.

-

-

Quenching and Sample Cleanup:

-

Quench the reaction by adding 10 µL of 5% hydroxylamine.

-

Combine the "light" and "heavy" labeled samples.

-

Dry the combined sample under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the sample in a solvent compatible with your downstream analysis (e.g., 0.1% formic acid for reverse-phase LC-MS).

-

-

LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. The labeled molecules will appear as paired peaks with a 4 Da mass difference.

Diagram: Quantitative Carboxylic Acid Analysis Workflow

Caption: Workflow for quantitative analysis using d0/d4-DAH labeling.

Chemical Cross-Linking Mass Spectrometry (XL-MS)

The bifunctional nature of d4-DAH makes it a valuable tool for XL-MS to study protein-protein interactions and protein structure.[7] In this application, d4-DAH can be used in conjunction with its non-deuterated analog to identify cross-linked peptides with a characteristic isotopic signature.

Experimental Protocol: Cross-Linking with d0/d4-DAH

This protocol outlines a general approach for using d0/d4-DAH as a cross-linking reagent.

-

Protein Sample Preparation: Prepare your protein complex of interest in a suitable buffer (e.g., HEPES or PBS).

-

Cross-linking Reaction:

-

Divide the protein sample into two aliquots.

-

To one aliquot, add a mixture of EDC/NHS and d0-DAH.

-

To the other aliquot, add a mixture of EDC/NHS and d4-DAH.

-

Incubate both reactions at room temperature for 1-2 hours.

-

-

Quenching and Combining:

-

Quench the reactions with an excess of a primary amine-containing buffer (e.g., Tris or ammonium bicarbonate).

-

Combine the d0 and d4 labeled samples in a 1:1 ratio.

-

-

Protein Digestion:

-

Denature, reduce, and alkylate the protein sample.

-

Digest the proteins with a protease (e.g., trypsin).

-

-

Enrichment of Cross-linked Peptides (Optional): Use techniques like size exclusion or strong cation exchange chromatography to enrich for the larger, cross-linked peptides.[8]

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

-

Data Analysis: Use specialized software to identify pairs of peptide peaks with a 4 Da mass difference, which correspond to the d0 and d4 cross-linked peptides.

Diagram: Cross-Linking Mass Spectrometry Workflow

Caption: Workflow for XL-MS using d0/d4-DAH.

Data Analysis and Interpretation

The key to quantitative analysis using d4-DAH is the identification and integration of the paired "light" (d0) and "heavy" (d4) peaks in the mass spectrum. The ratio of the peak areas of the heavy to light labeled species directly corresponds to the relative abundance of the analyte in the two original samples.

Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 115797-49-4 | |

| Molecular Formula | C₆H₁₂D₄N₂ | [5] |

| Molecular Weight | 120.23 g/mol | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Mass Shift (vs. d0) | +4.025 Da | Calculated |

| Reactivity | Primary Amines | [4] |

| Target Functional Groups | Carboxylic Acids (with activation) | [5][6] |

Advantages and Considerations

Advantages:

-

Chemical Specificity: The amine groups of d4-DAH provide specific reactivity towards activated carboxylic acids.

-

Clear Mass Signature: The +4 Da mass shift is easily detectable and is unlikely to overlap with natural isotopic distributions of peptides and small molecules.

-

Versatility: Can be used for both quantitative labeling and structural analysis via cross-linking.

-

Cost-Effective: Deuterated reagents are generally more economical than those labeled with ¹³C or ¹⁵N.

Considerations:

-

Reaction Optimization: As with any chemical labeling, reaction conditions (pH, temperature, time, and reagent concentrations) must be optimized to ensure complete and specific labeling.

-

Potential for Side Reactions: At high pH, the primary amines can potentially react with other electrophilic sites. Careful control of reaction conditions is crucial.

-

Chromatographic Effects: While minimal, deuteration can sometimes lead to slight shifts in chromatographic retention time compared to the non-deuterated analog. This should be accounted for during data analysis.

Conclusion

This compound is a powerful and versatile reagent for stable isotope labeling in mass spectrometry. Its specific reactivity towards carboxylic acids and its well-defined mass shift make it an excellent tool for quantitative proteomics and metabolomics, as well as for structural studies using cross-linking. By understanding the core chemical principles and carefully optimizing experimental protocols, researchers can leverage d4-DAH to gain valuable insights into complex biological systems.

References

-

Brunner, A.-D., et al. (2022). Robust dimethyl-based multiplex-DIA workflow doubles single-cell proteome depth via a reference channel. bioRxiv. [Link]

-

Brunner, A.-D., et al. (2023). Robust dimethyl-based multiplex-DIA doubles single-cell proteome depth via a reference channel. Molecular Systems Biology, 19(3), e11356. [Link]

-

Liu, Y., et al. (2016). Analysis of liposoluble carboxylic acids metabolome in human serum by stable isotope labeling coupled with liquid chromatography-mass spectrometry. Journal of Chromatography A, 1459, 74-84. [Link]

-

Guo, K., & Li, L. (2010). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Analytical Chemistry, 82(21), 8789-8796. [Link]

-

Brunner, A.-D., et al. (2022). Robust dimethyl-based multiplex-DIA workflow doubles single-cell proteome depth via a reference channel. bioRxiv. [Link]

-

Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. (2024). Nature Catalysis. [Link]

-

Kay, L. E. (n.d.). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. University of Toronto. [Link]

-

Gyllenhaal, O., & Vessman, J. (1993). Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring. Journal of Chromatography B: Biomedical Sciences and Applications, 622(1), 1-10. [Link]

-

Abberior Instruments. (n.d.). Protein labeling protocol. [Link]

-

Grimm, J. B., et al. (2020). Deuteration improves small-molecule fluorophores. bioRxiv. [Link]

-

Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749-754. [Link]

-

Tai, H.-C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

-

Guo, K., & Li, L. (2010). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Semantic Scholar. [Link]

-

Metabolic pathways for 1,6-diaminohexane. (n.d.). ResearchGate. [Link]

-

Chalkley, R. J., & Burlingame, A. L. (2020). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Journal of the American Society for Mass Spectrometry, 31(10), 2041-2055. [Link]

-

Patrick, J. W., et al. (2023). Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase. Journal of the American Society for Mass Spectrometry, 34(8), 1645-1653. [Link]

-

CAS. (n.d.). CAS References. [Link]

-

Griffiths, R. L., et al. (2021). On-tissue chemical derivatization in mass spectrometry imaging. Journal of Mass Spectrometry, 56(11), e4771. [Link]

-

Aliouche, H. (2022, March 7). An Overview of Quantitative Proteomics. AZoLifeSciences. [Link]

-

Kim, H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(13), 4053. [Link]

-

Wang, J., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01483-20. [Link]

-

Götze, M., et al. (2012). Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis. Analytical and Bioanalytical Chemistry, 404(4), 983-993. [Link]

-

Kramer, H. (2021, January 22). 4 Quantitative Proteomics. [Video]. YouTube. [Link]

-

Yu, C., et al. (2018). Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. Analytical Chemistry, 90(15), 9346-9354. [Link]

-

CAS. (n.d.). CAS Source Index (CASSI). [Link]

-

Morgan, E. T., et al. (2022). The Evolution of Drug Metabolism and Disposition: A Perspective From the Editors. Drug Metabolism and Disposition, 50(11), 1435-1442. [Link]

-

Schetz, J. A., et al. (2002). Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. Journal of Pharmacology and Experimental Therapeutics, 301(3), 1137-1149. [Link]

-

Li, F., et al. (2022). Novel Approaches to Characterize Individual Drug Metabolism and Advance Precision Medicine. Drug Metabolism and Disposition, 50(1), 23-33. [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Protein labeling protocol [abberior.rocks]

- 5. Analysis of liposoluble carboxylic acids metabolome in human serum by stable isotope labeling coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Proteome's Architectural Dynamics: A Technical Guide to Deuterated Diamines in Quantitative Proteomics

Abstract

This in-depth technical guide provides a comprehensive overview of the application of deuterated diamines in the field of proteomics, with a specific focus on chemical cross-linking mass spectrometry (CX-MS). For researchers, scientists, and drug development professionals, this document elucidates the core principles, experimental workflows, and data analysis strategies for leveraging these powerful reagents to unravel the complexities of protein-protein interactions and conformational dynamics. By integrating stable isotope labeling into the cross-linking workflow, deuterated diamines offer a robust methodology for the quantitative analysis of protein structures and their alterations in response to various stimuli, thereby providing critical insights for basic research and therapeutic development.

Introduction: Unveiling the Interactome with Isotopic Precision

The intricate dance of life is orchestrated by a vast network of protein-protein interactions (PPIs) and the dynamic conformational changes that proteins undergo. Understanding these molecular events is paramount to deciphering cellular function and the underpinnings of disease. Chemical cross-linking mass spectrometry (CX-MS) has emerged as a powerful technique to capture a snapshot of these interactions by covalently linking spatially proximate amino acid residues within a protein or protein complex.[1][2] This low-resolution structural information provides invaluable distance constraints for modeling protein architectures.[3]

The advent of quantitative proteomics has further revolutionized the field, enabling the precise measurement of changes in protein abundance and interactions across different cellular states.[4] The integration of stable isotope labeling with CX-MS, a technique known as quantitative cross-linking mass spectrometry (qXL-MS), has opened new avenues for studying the dynamics of protein structures and complexes.[5] Deuterated diamines, a class of amine-reactive cross-linkers containing deuterium atoms, are at the forefront of this technological advancement. By introducing a known mass shift, these reagents allow for the direct comparison of cross-linking patterns between different experimental conditions, providing a quantitative readout of conformational changes and alterations in PPIs.[6]

This guide will delve into the theoretical underpinnings and practical applications of deuterated diamines in proteomics, with a particular emphasis on the widely used cross-linker, bis(sulfosuccinimidyl) suberate (BS3) and its deuterated analog, BS3-d4.

The Principle of Quantitative Cross-Linking with Deuterated Diamines

The core principle of qXL-MS using deuterated diamines lies in the differential isotopic labeling of two or more protein samples representing different states (e.g., with and without a ligand, or healthy vs. diseased). One sample is treated with the "light" (non-deuterated) version of the cross-linker (e.g., BS3-d0), while the other is treated with the "heavy" (deuterated) version (e.g., BS3-d4).[7]

Following the cross-linking reaction, the samples are combined, digested with a protease (typically trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] Cross-linked peptides from the two samples will appear as doublet signals in the mass spectrum, separated by a characteristic mass difference corresponding to the number of deuterium atoms in the heavy cross-linker (e.g., 4 Da for BS3-d4).[7] The relative intensity of the light and heavy peaks in these doublets directly reflects the relative abundance of that particular cross-link in the two original samples.

An increase or decrease in the intensity ratio of a specific cross-link between the two states signifies a change in the proximity of the linked amino acid residues, indicating a conformational change or a modulation of a protein-protein interaction.

The Cross-Linker of Choice: Deuterated Bis(succinimidyl) Suberate (BS3-d4)

Bis(sulfosuccinimidyl) suberate (BS3) is a homo-bifunctional, amine-reactive cross-linker that is water-soluble and membrane-impermeable, making it ideal for cross-linking cell surface proteins and purified protein complexes in aqueous buffers.[9][10] Its deuterated counterpart, BS3-d4, contains four deuterium atoms, resulting in a 4 Dalton mass shift in mass spectrometry analysis.[9]

| Feature | Description |

| Reactivity | Reacts with primary amines (lysine side chains and protein N-termini). |

| Spacer Arm Length | 11.4 Å |

| Solubility | Water-soluble |

| Cleavability | Non-cleavable |

| Isotopic Label | BS3-d0 (light), BS3-d4 (heavy, +4 Da) |

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a general workflow for a quantitative cross-linking experiment using BS3-d0 and BS3-d4.

Diagram of the Quantitative Cross-Linking Workflow

Caption: A typical workflow for quantitative cross-linking mass spectrometry.

Protein Cross-Linking

-

Sample Preparation: Prepare two protein samples representing the different states to be compared (e.g., apo-protein vs. ligand-bound protein). Ensure the buffer is amine-free (e.g., HEPES or phosphate buffer) and at a pH of 7-9.[11]

-

Cross-Linker Preparation: Immediately before use, dissolve BS3-d0 and BS3-d4 in an appropriate solvent (e.g., water or DMSO) to the desired stock concentration.[10][11]

-

Cross-Linking Reaction: Add the "light" cross-linker (BS3-d0) to one protein sample and the "heavy" cross-linker (BS3-d4) to the other. A typical starting point is a 50- to 100-fold molar excess of the cross-linker over the protein.[11] Incubate the reactions at room temperature for 30-60 minutes.[12]

-

Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM. This will react with and neutralize any excess cross-linker.[12]

-

Sample Combination: Combine the "light" and "heavy" cross-linked samples in a 1:1 ratio.

Protein Digestion

The combined cross-linked protein sample can be digested into peptides using either an in-solution or in-gel approach.

In-Gel Digestion Protocol [13][14][15][16]

-

SDS-PAGE: Separate the cross-linked protein mixture on an SDS-PAGE gel. The formation of higher molecular weight bands indicates successful cross-linking.

-

Band Excision: Excise the gel band(s) corresponding to the cross-linked protein(s).

-

Destaining and Dehydration: Destain the gel pieces and dehydrate them with acetonitrile.

-

Reduction and Alkylation: Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

-

Trypsin Digestion: Rehydrate the gel pieces with a solution containing trypsin and incubate overnight at 37°C.

-

Peptide Extraction: Extract the peptides from the gel pieces using a series of washes with acetonitrile and formic acid.

Enrichment of Cross-Linked Peptides

Cross-linked peptides are often present in low abundance compared to linear (un-cross-linked) peptides. Therefore, an enrichment step is highly recommended to increase their detection by mass spectrometry.[1][7][17]

-

Strong Cation Exchange (SCX) Chromatography: This technique separates peptides based on their charge. Cross-linked peptides typically have a higher charge state than linear peptides and will elute at higher salt concentrations.[1]

-

Size Exclusion Chromatography (SEC): This method separates peptides based on their size. Cross-linked peptides are larger than their linear counterparts and will elute earlier.[17]

LC-MS/MS Analysis

The enriched peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.[18]

Data Analysis: Deciphering the Cross-Linking Puzzle

The analysis of qXL-MS data is complex and requires specialized software. Several software packages are available that can identify cross-linked peptides and quantify the relative abundance of the light and heavy forms.[19][20]

Data Analysis Workflow

Caption: A general workflow for the analysis of quantitative cross-linking data.

A key challenge in analyzing data from deuterated cross-linkers is the potential for a chromatographic shift, where the deuterated ("heavy") peptides elute slightly earlier than their non-deuterated ("light") counterparts during liquid chromatography.[7] This can complicate the accurate quantification of peak areas. Specialized software can account for this shift during data processing.

Applications in Research and Drug Development

Quantitative cross-linking with deuterated diamines is a versatile technique with broad applications in both basic research and drug discovery.

-

Mapping Protein-Protein Interaction Interfaces: By identifying the specific residues involved in a cross-link, the interaction interface between two proteins can be mapped.[4]

-

Studying Conformational Changes: Changes in the relative abundance of intra-protein cross-links can reveal ligand-induced conformational changes or the structural effects of mutations.[6]

-

Elucidating the Architecture of Protein Complexes: Inter-protein cross-links provide distance constraints that can be used to model the three-dimensional arrangement of subunits within a protein complex.[3]

-

Drug Target Validation and Mechanism of Action Studies: qXL-MS can be used to monitor how a drug molecule affects the conformation of its target protein or its interactions with other proteins, providing insights into its mechanism of action.[5]

Conclusion and Future Perspectives

Deuterated diamines have become indispensable tools in the field of proteomics, enabling the quantitative analysis of protein structures and interactions with unprecedented detail. The combination of chemical cross-linking with stable isotope labeling provides a powerful approach to study the dynamic nature of the proteome. As mass spectrometry instrumentation continues to improve in sensitivity and speed, and as data analysis software becomes more sophisticated, the applications of deuterated diamines in proteomics are poised to expand even further, promising new discoveries in our understanding of cellular function and disease.

References

-

Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. ([Link])

-

Quantitative Cross-Linking/Mass Spectrometry Reveals Subtle Protein Conformational Changes. ([Link])

-

Chemical cross-linking with mass spectrometry: A tool for systems structural biology. ([Link])

-

A comparative cross-linking strategy to probe conformational changes in protein complexes. ([Link])

-

Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions. ([Link])

-

Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. ([Link])

-

How to cross-link proteins. ([Link])

-

Bissulfosuccinimidyl suberate - Wikipedia. ([Link])

-

The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. ([Link])

-

Chemical Cross-Linking and H/D Exchange for Fast Refinement of Protein Crystal Structure. ([Link])

-

Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. ([Link])

-

Identification of Disulfide-Containing Chemical Cross-Links in Proteins Using MALDI-TOF/ TOF-Mass Spectrometry. ([Link])

-

Effective Synthesis of Deuterated n-Octylamine and Its Analogues. ([Link])

-

Protein Cross-Linking. ([Link])

-

Studying Protein-DNA Interactions by Hydrogen/Deuterium Exchange Mass Spectrometry. ([Link])

-

Synthesis of triamine-functionalized rigid crosslinkers for materials science. ([Link])

-

Protein deuteration via algal amino acids to circumvent proton back-exchange for 1H-detected solid-state NMR. ([Link])

-

Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase. ([Link])

-

A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry. ([Link])

-

Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. ([Link])

-

Chemical cross-linking with mass spectrometry: A tool for systems structural biology. ([Link])

-

Structural Analysis of Protein Complexes by Cross-Linking and Mass Spectrometry. ([Link])

Sources

- 1. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Analysis of Protein Complexes by Cross-Linking and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 13. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]

- 14. nccs.res.in [nccs.res.in]

- 15. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 16. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,6-Diaminohexane-1,1,6,6-d4: Physicochemical Properties and Analytical Methodologies

This guide provides a comprehensive overview of the physical and chemical characteristics of 1,6-Diaminohexane-1,1,6,6-d4, a deuterated form of the industrially significant compound 1,6-diaminohexane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, analytical characterization, and practical applications of this stable isotope-labeled compound.

Introduction: The Significance of Isotopic Labeling

In the landscape of modern analytical chemistry and metabolic research, stable isotope-labeled compounds are indispensable tools. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, provides a subtle yet powerful modification that allows for the precise tracking and quantification of molecules in complex matrices. This compound, with deuterium atoms specifically positioned at the terminal carbons, serves as an invaluable internal standard in mass spectrometry-based analyses and as a probe in mechanistic studies. Its chemical behavior is nearly identical to its non-deuterated counterpart, 1,6-diaminohexane, a key monomer in the production of nylon and other polyamides. This guide will elucidate the foundational properties of this deuterated analog and provide insights into its application.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂D₄N₂ | [1] |

| Molecular Weight | 120.23 g/mol | |

| CAS Number | 115797-49-4 | |

| Appearance | Solid | |

| Melting Point | 42-45 °C (lit.) | |

| Boiling Point | 204-205 °C (lit.) | |

| Isotopic Purity | ≥98 atom % D | [2] |

| Chemical Purity | ≥99% (CP) | |

| Synonyms | 1,6-Hexane-1,1,6,6-d4-diamine, Hexamethylene-1,1,6,6-d4-diamine |

The deuteration at the 1 and 6 positions results in a mass shift of +4 compared to the unlabeled compound, a key feature for its use in mass spectrometry.

Synthesis and Purification: A Conceptual Framework

While specific proprietary synthesis methods may vary, a general approach to the synthesis of this compound involves the reduction of a suitable dinitrile precursor with a deuterium source. A plausible synthetic route is the catalytic reduction of adiponitrile in the presence of deuterium gas or a deuterated reducing agent.

Conceptual Synthesis Protocol

A robust synthesis would necessitate a carefully controlled reaction environment to ensure high isotopic incorporation and chemical purity.

Step 1: Deuteration of Adiponitrile Adiponitrile, the precursor to 1,6-diaminohexane, can be reduced using a deuterium source. A common method for such transformations is catalytic hydrogenation.

-

Reaction: Adiponitrile is subjected to high-pressure deuteration using deuterium gas (D₂) in the presence of a suitable catalyst, such as Raney Nickel or a palladium-based catalyst.

-

Solvent: An inert solvent like ethanol or methanol is typically used.

-

Conditions: The reaction is carried out at elevated temperature and pressure to facilitate the reduction of the nitrile groups.

Step 2: Work-up and Isolation Following the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.

Purification Strategies

Purification of the deuterated diamine is critical to remove any unreacted starting material, by-products, and residual catalyst. Distillation is a commonly employed method for the purification of diamines like hexamethylenediamine.[3] For laboratory-scale purification, column chromatography can also be effective.

Diagram: Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the positions of deuterium incorporation.

-

¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons at the 1 and 6 positions would be significantly diminished or absent, confirming successful deuteration. The spectrum would be dominated by the signals from the methylene protons at the 2, 3, 4, and 5 positions. For the non-deuterated compound, the protons alpha to the amine typically appear around 2.58 ppm in D₂O.[4]

-

¹³C NMR: The carbon signals for the deuterated carbons (C1 and C6) would exhibit coupling to deuterium, resulting in characteristic multiplets and a decrease in signal intensity in a proton-decoupled spectrum.

-

²H NMR: Deuterium NMR would show a signal corresponding to the deuterium atoms at the 1 and 6 positions, providing direct evidence of their presence.

Proposed NMR Sample Preparation Protocol:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or Deuterium Oxide).[5] The choice of solvent is critical to avoid H/D exchange with the amine protons.

-

Transfer the solution to a clean 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ²H NMR spectra on a high-field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for determining the molecular weight and isotopic enrichment of the labeled compound. Gas chromatography-mass spectrometry (GC-MS) is a particularly suitable technique for volatile amines.

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 120, which is 4 mass units higher than the unlabeled compound (m/z 116).[6] The fragmentation pattern can also provide structural information. A known mass spectrum for this compound is available in public databases.[7][8]

Proposed GC-MS Analysis Protocol:

-

Derivatization (Optional but Recommended): To improve chromatographic peak shape and thermal stability, the amine groups can be derivatized. A common method is acylation.[9]

-

Sample Preparation: Prepare a dilute solution of the (derivatized) compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Injector: Splitless injection mode at a temperature of ~250-280 °C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50-70 °C) and ramping up to a high temperature (e.g., 280-300 °C) to ensure good separation.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan mode to observe the full mass spectrum and selected ion monitoring (SIM) mode for targeted quantification.

-

Diagram: Analytical Workflow

Caption: Workflow for the analytical characterization of this compound.

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard for the quantitative analysis of its non-deuterated analog in various matrices.

Internal Standard in Quantitative Mass Spectrometry

In bioanalytical and environmental studies, accurate quantification of analytes is often hampered by matrix effects and variations in sample preparation and instrument response.[10] A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these variations.[11]

-

Mechanism of Action: this compound is chemically identical to the analyte of interest (1,6-diaminohexane) and thus exhibits the same behavior during extraction, chromatography, and ionization.[12] However, it is distinguishable by its higher mass in the mass spectrometer. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be used for accurate quantification, as this ratio remains constant despite any sample loss or matrix-induced signal suppression or enhancement.

Metabolic Studies

Deuterated compounds are also valuable in studying the metabolic fate of xenobiotics.[13][14] By administering the deuterated compound, its metabolites can be traced and identified by the characteristic isotopic signature using mass spectrometry. Studies on the metabolism of 1,6-diaminohexane have shown that it can be converted to 6-aminohexanoic acid and caprolactam in vitro.[13] The use of the deuterated analog could provide more detailed insights into these metabolic pathways.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.

-

Handling: As a corrosive and toxic substance, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a high-purity, stable isotope-labeled compound with significant applications in analytical and metabolic research. Its well-defined physicochemical properties and the +4 mass shift make it an ideal internal standard for accurate quantification of 1,6-diaminohexane by mass spectrometry. This technical guide provides a foundational understanding of its characteristics and a framework for its synthesis, analysis, and application, empowering researchers to leverage this valuable tool in their scientific endeavors.

References

Sources

- 1. scbt.com [scbt.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. sites.bu.edu [sites.bu.edu]

- 6. 1,6-Hexanediamine [webbook.nist.gov]

- 7. This compound | C6H16N2 | CID 10606727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A cyclic imine intermediate in the in vitro metabolic conversion of 1,6-diaminohexane to 6-aminohexanoic acid and caprolactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel Molecule: A Technical Guide to 1,6-Diaminohexane-d4 in Quantitative Mass Spectrometry

Foreword: The Pursuit of Precision in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within the realms of clinical diagnostics, environmental monitoring, and pharmaceutical development, the demand for unwavering accuracy and precision in quantitative measurements is paramount. Mass spectrometry, coupled with chromatographic separation, stands as a cornerstone of these endeavors. However, the inherent variability in sample preparation, instrument response, and matrix effects can introduce significant uncertainty. It is in this context that the principle of isotope dilution mass spectrometry (IDMS) emerges as the gold standard for achieving the highest level of analytical rigor. This guide provides an in-depth exploration of the role and application of a specific, yet powerful, tool in the IDMS arsenal: 1,6-Diaminohexane-d4. Through a detailed examination of its properties, derivatization chemistry, and application in validated analytical methods, we will elucidate how this deuterated internal standard serves as a "sentinel molecule," ensuring the fidelity of quantitative data.

The Foundation: Isotope Dilution Mass Spectrometry and the Ideal Internal Standard

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of the analytical workflow.[1][2] This isotopically labeled compound, or internal standard (IS), is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).

The fundamental premise of IDMS is that the internal standard and the native analyte will behave identically during sample preparation, chromatography, and ionization in the mass spectrometer.[3] Any losses or variations that occur during these steps will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or signal suppression.

An ideal internal standard possesses several key characteristics:

-

Chemical and Physical Identity: It should be chemically identical to the analyte to ensure co-elution during chromatography and identical behavior during extraction and derivatization.

-

Mass Difference: It must have a sufficient mass difference from the native analyte to be distinguished by the mass spectrometer, without introducing significant isotopic overlap. A mass shift of +4 Da, as in the case of 1,6-Diaminohexane-d4, is generally considered adequate.[4]

-

Isotopic Purity and Stability: The isotopic label should be stable and not prone to exchange with the surrounding matrix. Deuterium labels on non-exchangeable carbon positions are highly stable.

-

Absence in the Sample: The internal standard should not be naturally present in the samples being analyzed.

1,6-Diaminohexane-d4, with its four deuterium atoms replacing hydrogens on the terminal carbons, fulfills these criteria, making it an excellent internal standard for the quantification of its unlabeled counterpart, 1,6-diaminohexane, and structurally related biogenic amines.

1,6-Diaminohexane-d4: A Profile

1,6-Diaminohexane, also known as hexamethylenediamine, is an organic compound with the formula H₂N(CH₂)₆NH₂.[5] It is a colorless solid with a characteristic amine odor.[6] Its deuterated analog, 1,6-Diaminohexane-d4, has the chemical formula H₂NCD₂(CH₂)₄CD₂NH₂.[4]

| Property | 1,6-Diaminohexane | 1,6-Diaminohexane-d4 |

| CAS Number | 124-09-4[7] | 115797-49-4[4] |

| Molecular Formula | C₆H₁₆N₂[5] | C₆H₁₂D₄N₂ |

| Molecular Weight | 116.20 g/mol [7] | 120.23 g/mol [4][8] |

| Structure | H₂N-(CH₂)₆-NH₂ | H₂N-CD₂-(CH₂)₄-CD₂-NH₂ |

The primary application of 1,6-Diaminohexane-d4 in quantitative mass spectrometry is as an internal standard for the analysis of biogenic amines, particularly cadaverine (1,5-diaminopentane) and putrescine (1,4-diaminobutane), as well as 1,6-diaminohexane itself, which can be a biomarker for exposure to hexamethylene diisocyanate.[6] These compounds are polar and often exhibit poor chromatographic retention and ionization efficiency, necessitating a derivatization step prior to analysis.

The Critical Step: Derivatization of Diamines

Direct analysis of polar compounds like 1,6-diaminohexane by reversed-phase liquid chromatography-mass spectrometry (LC-MS) is challenging. Derivatization is a chemical modification process employed to enhance the analytical properties of a molecule. For diamines, the primary goals of derivatization are to:

-

Increase Hydrophobicity: To improve retention on reversed-phase chromatographic columns.

-

Enhance Ionization Efficiency: To increase the sensitivity of detection by mass spectrometry.

-

Improve Volatility (for GC-MS): To allow for analysis by gas chromatography.

Several derivatizing reagents are commonly used for biogenic amines. The choice of reagent depends on the analytical platform (LC-MS or GC-MS) and the specific requirements of the assay.

Workflow for Derivatization and Analysis

The following diagram illustrates a general workflow for the quantitative analysis of biogenic amines using 1,6-Diaminohexane-d4 as an internal standard.

Sources

- 1. Isotope Dilution UPLC-APCI-MS/MS Method for the Quantitative Measurement of Aromatic Diamines in Human Urine: Biomarkers of Diisocyanate Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Redirecting [linkinghub.elsevier.com]

Introduction: The Power of Proximity and the Precision of Isotopes

An In-Depth Technical Guide to Cross-Linking with 1,6-Diaminohexane-1,1,6,6-d4